5-ethynyl-1H-indole-2-carboxylic acid
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Overview
Description
5-ethynyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethynyl group at the 5-position of the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are frequently employed
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-ethynyl-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research focuses on its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-ethynyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple receptors and enzymes, leading to diverse biological effects. The ethynyl group at the 5-position may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-methoxy-1H-indole-2-carboxylic acid: Known for its anti-inflammatory and analgesic activities.
1H-indole-3-carboxylic acid: Studied for its potential anticancer properties
Uniqueness
5-ethynyl-1H-indole-2-carboxylic acid is unique due to the presence of the ethynyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
796870-42-3 |
---|---|
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
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